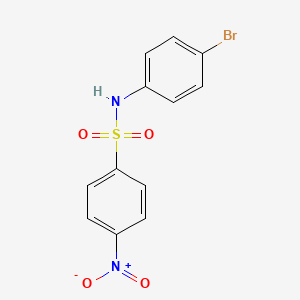

N-(4-bromophenyl)-4-nitrobenzenesulfonamide

説明

N-(4-bromophenyl)-4-nitrobenzenesulfonamide, commonly known as NBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

科学的研究の応用

Antimicrobial Activity

N-(4-bromophenyl)-4-nitrobenzenesulfonamide: has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Preliminary results suggest that it could be a promising candidate for developing novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Assays using DPPH, ABTS, and ferric reducing power indicate that it possesses antioxidant effects. These properties are essential for combating oxidative stress and protecting cells from damage .

Toxicity Assessment

Researchers have studied the toxicity of N-(4-bromophenyl)-4-nitrobenzenesulfonamide using freshwater cladoceran Daphnia magna Straus. Understanding its toxicity profile is crucial for safe application in various contexts .

Drug Design and Scaffold Exploration

The compound’s unique structure makes it an interesting scaffold for drug design. By modifying its functional groups, researchers can explore derivatives with enhanced pharmacological properties. This approach aims to combat antimicrobial and anticancer drug resistance .

Synthesis of Imines and Derivatives

N-(4-bromophenyl)-4-nitrobenzenesulfonamide: has been utilized in the synthesis of imine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit moderate to good yields and tolerate various electron-donating and withdrawing functional groups .

Biological Significance and Therapeutic Potential

Given the promising therapeutic potential of this compound, ongoing research aims to identify biologically active analogs. These derivatives could serve as antimicrobial agents, antioxidants, or even anticancer drugs .

Safety and Hazards

“N-(4-bromophenyl)acetamide”, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

For example, transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds .

Pharmacokinetics

The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

Compounds with similar structures have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .

Action Environment

It is known that the properties of similar compounds can be tailored for application under specific conditions .

特性

IUPAC Name |

N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTZBJZKJMXSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360033 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

CAS RN |

16937-01-2 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

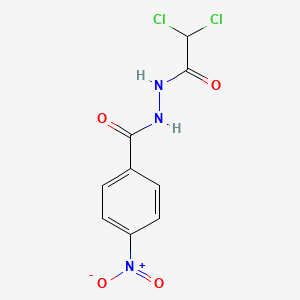

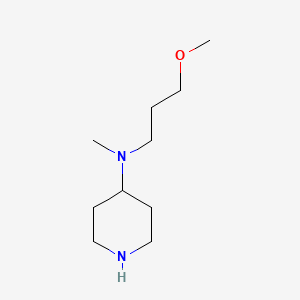

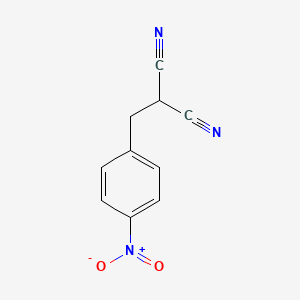

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B3023211.png)

![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)

![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)

![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)